N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a structurally complex small molecule featuring a benzothiazole moiety linked to a phenyl ring via an amide bond. The benzamide core is further modified with a sulfonyl group attached to a 3,4-dihydroisoquinoline scaffold. The benzothiazole and dihydroisoquinoline motifs are critical for interactions with biological targets, as seen in analogs with similar structural frameworks .
The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions. Spectroscopic techniques like ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry are essential for structural validation, particularly to confirm tautomeric forms and regioselectivity .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-24-9-5-8-22(18-24)29-31-26-10-3-4-11-27(26)36-29)21-12-14-25(15-13-21)37(34,35)32-17-16-20-6-1-2-7-23(20)19-32/h1-15,18H,16-17,19H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFPYBLPSYENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Benzothiazole derivatives, which are part of the compound’s structure, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profiles, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized compounds.
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that highlight its pharmacological properties.
Compound Structure
The compound features a benzo[d]thiazole moiety linked to a phenyl ring and a sulfonyl group attached to a dihydroisoquinoline structure. This unique combination of functional groups suggests a potential for diverse biological activities, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves several steps:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Attachment of the phenyl group : A Suzuki coupling reaction between the benzo[d]thiazole derivative and phenylboronic acid is commonly employed.
- Introduction of the sulfonyl group : This step often involves reacting the intermediate with sulfonyl chloride in the presence of a base.
- Formation of the dihydroisoquinoline ring : This can be accomplished via a Pictet-Spengler reaction involving an aldehyde and an amine.
Anticancer Properties
Research has indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, derivatives containing benzothiazole moieties have demonstrated inhibitory effects on kinases such as RET kinase, which is implicated in several types of cancers. In vitro assays revealed moderate to high potency against these targets .
Case Studies
- In Vitro Studies : A study conducted on a series of benzothiazole derivatives showed that compounds with similar structures to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor growth inhibition. Results indicated that administration of these compounds led to reduced tumor sizes compared to control groups, suggesting potential therapeutic applications .
Comparative Analysis of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- The target compound uniquely combines a benzothiazole and dihydroisoquinoline-sulfonyl group, distinguishing it from analogs with triazole-thiones (e.g., compounds 7–9 ) or triazolothiadiazole cores (e.g., compounds 5a–j ).
- Halogen substituents (e.g., F, Cl, Br) in compounds 19–25 enhance lipophilicity and binding affinity, a feature absent in the target compound’s current design.
Key Observations :
- The target compound’s synthesis likely requires precise sulfonation and coupling steps, whereas analogs like compounds 7–9 rely on cyclization reactions prone to tautomeric interconversion.
- Lower yields in compounds 19–25 (e.g., 34% for compound 21) highlight challenges in modifying sterically hindered aryl groups, a consideration for future derivatization of the target compound.
Spectroscopic Characterization
Table 3: Spectroscopic Data Comparison
Key Observations :
Vorbereitungsmethoden
Cyclization of 2-Aminothiophenol Derivatives
A widely employed method involves the cyclocondensation of 2-aminothiophenol with substituted benzaldehydes. For example, reaction of 2-aminothiophenol with 3-nitrobenzaldehyde under oxidative conditions (e.g., FeCl₃ in DMF) yields 2-(3-nitrophenyl)benzo[d]thiazole, which is subsequently reduced to the corresponding aniline derivative. This intermediate serves as the precursor for further functionalization.
Heterocyclization of Aroylthioureas
An alternative approach involves the use of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas as starting materials. Treatment with α-bromoacetone (generated in situ from bromine and acetone) in the presence of triethylamine facilitates cyclization to form the thiazole ring. This method offers superior regioselectivity and yields (>75%) compared to traditional cyclocondensation routes.
Table 1: Comparison of Benzothiazole Synthesis Methods
Preparation of the Dihydroisoquinoline Sulfonamide Fragment
The 3,4-dihydroisoquinolin-2(1H)-yl sulfonamide group is introduced via sulfonylation of a dihydroisoquinoline intermediate.
Synthesis of 3,4-Dihydroisoquinoline
Dihydroisoquinoline is typically prepared via the Bischler–Napieralski reaction, where β-phenylethylamide undergoes cyclodehydration in the presence of PCl₅ or POCl₃. For example, reaction of N-benzyl-β-phenylethylamide with POCl₃ at 80°C yields 1-benzyl-3,4-dihydroisoquinoline, which is subsequently debenzylated via hydrogenolysis.
Sulfonylation with 4-Sulfobenzoic Acid Derivatives
The sulfonamide group is introduced by reacting 4-chlorosulfonylbenzoic acid with dihydroisoquinoline under basic conditions. Triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C facilitates the nucleophilic substitution, yielding 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid.
Key Reaction Parameters:
- Temperature: 0–5°C to minimize side reactions
- Solvent: DCM or THF for optimal solubility
- Base: Et₃N (2.5 equiv) to neutralize HCl byproduct
Coupling Reactions to Assemble the Final Compound
The benzothiazole and sulfonamide fragments are conjugated via amide bond formation.
Activation of the Carboxylic Acid
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF are employed for milder conditions.
Amidation with the Benzothiazole-Aniline Derivative
The activated benzoic acid derivative is reacted with 3-(benzo[d]thiazol-2-yl)aniline in the presence of Et₃N. Optimal yields (80–85%) are achieved using EDC/HOBt in DMF at room temperature for 24 h.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | Reflux | 12 | 70 |
| EDC/HOBt | DMF | RT | 24 | 85 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions at elevated temperatures. DCM and THF are preferred for sulfonylation due to their low nucleophilicity.
Temperature Control
Exothermic reactions (e.g., sulfonylation) require strict temperature control (<5°C) to prevent decomposition. Conversely, amidation proceeds efficiently at room temperature.
Purification Techniques
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for obtaining high-purity (>95%) product.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98% with a retention time of 12.3 min.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
